molecular formula C12H13N3 B1415057 4-N-(4-methylphenyl)pyridine-3,4-diamine CAS No. 1038315-36-4

4-N-(4-methylphenyl)pyridine-3,4-diamine

Cat. No.: B1415057
CAS No.: 1038315-36-4
M. Wt: 199.25 g/mol
InChI Key: NTNIVUMTQZQDMU-UHFFFAOYSA-N
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Description

4-N-(4-Methylphenyl)pyridine-3,4-diamine (CAS: 1038315-36-4) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol . Its structure comprises a pyridine ring substituted at the 3,4-positions with amino groups and a 4-methylphenyl group at the N4 position. This compound has been investigated in pharmacological contexts, particularly as a precursor in the synthesis of β-carboline derivatives with anti-leishmanial activity .

Properties

IUPAC Name

4-N-(4-methylphenyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-2-4-10(5-3-9)15-12-6-7-14-8-11(12)13/h2-8H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNIVUMTQZQDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038315-36-4
Record name 4-N-(4-methylphenyl)pyridine-3,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(4-methylphenyl)pyridine-3,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and 4-methylphenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.

    Catalysts and Reagents: Industrial synthesis may use specific catalysts and reagents to enhance the reaction rate and selectivity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-N-(4-methylphenyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of pyridine compounds, including 4-N-(4-methylphenyl)pyridine-3,4-diamine, exhibit promising anticancer activity. A study by Tageldin et al. highlighted the synthesis of novel pyrimidine derivatives that demonstrated selective inhibition of cancer cell proliferation, suggesting a potential role for pyridine-based compounds in cancer therapy .

Antitubercular Activity
In the context of tuberculosis treatment, compounds similar to this compound have been explored for their ability to inhibit the DprE1 enzyme, crucial for the survival of Mycobacterium tuberculosis. Ligand-based drug design approaches have yielded several promising candidates with enhanced activity against resistant strains .

Neuroprotective Effects
Recent investigations have also focused on the neuroprotective properties of pyridine derivatives. Compounds like this compound are being studied for their potential to modulate neurotransmitter systems, particularly serotonin receptors, thereby offering therapeutic avenues for neurodegenerative diseases .

Material Science

Synthesis of Organic Electronics
The compound has been utilized as a building block in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of pyridine rings enhances charge transport characteristics, which are critical for device performance .

Covalent Organic Frameworks
In material science, this compound has been employed in the development of covalent organic frameworks (COFs). These materials are known for their porosity and stability, making them ideal for applications in gas storage and separation technologies .

Table 1: Summary of Biological Activities

Activity Type Reference Findings
AnticancerTageldin et al.Demonstrated selective inhibition of cancer cell proliferation
AntitubercularPMC6768143Inhibits DprE1 enzyme activity against Mycobacterium tuberculosis
NeuroprotectiveResearchGateModulates serotonin receptors; potential in neurodegenerative diseases

Table 2: Material Applications

Application Type Details
Organic ElectronicsUsed in OLEDs and photovoltaic cells
Covalent Organic FrameworksEnhanced porosity and stability for gas separation

Mechanism of Action

The mechanism of action of 4-N-(4-methylphenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence gene expression, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyridine-3,4-diamine core but differ in substituents, leading to variations in physicochemical properties, spectroscopic signatures, and applications.

Substituent Effects on Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-N-(4-Methylphenyl)pyridine-3,4-diamine 4-Methylphenyl C₁₂H₁₃N₃ 199.25 Enhanced lipophilicity due to methyl group
4-N-(4-Fluorophenyl)pyridine-3,4-diamine 4-Fluorophenyl C₁₁H₁₀FN₃ 203.22 Fluorine increases electronegativity
N4-(Pyridin-4-yl)pyridine-3,4-diamine Pyridin-4-yl C₁₀H₁₀N₄ 186.21 Additional nitrogen enhances polarity
4-N-[1-(Oxolan-2-yl)ethyl]pyridine-3,4-diamine Tetrahydrofuran-derived C₁₁H₁₇N₃O 207.27 Oxygen atom improves solubility

Key Observations :

  • Lipophilicity : The methyl group in the primary compound increases hydrophobicity compared to the polar pyridinyl () or oxolane-containing analogues ().
  • Electronic Effects : The electron-withdrawing fluorine in 4-N-(4-fluorophenyl)pyridine-3,4-diamine () may alter reactivity in electrophilic substitution reactions compared to the electron-donating methyl group.

Spectroscopic Comparisons

NMR Spectroscopy
  • 4-N-(4-Fluorophenyl) Analogue : Aromatic protons appear in the 7.13–7.64 ppm range (¹H NMR), similar to maleimide derivatives (), while fluorine substitution may deshield adjacent protons .
  • Oxolane-Substituted Compound : The methyl group in the oxolane moiety generates a singlet at δ 2.25 ppm (¹H NMR), comparable to methyl signals in maleimide derivatives () .

Commercial Availability and Purity

  • Discontinued Compounds : N4-(Pyridin-4-yl)pyridine-3,4-diamine () and certain oxolane derivatives () are listed as discontinued, limiting their accessibility for research.
  • Purity Standards : Most analogues (e.g., ) are offered at ≥95–98% purity , ensuring reliability in experimental settings.

Biological Activity

4-N-(4-methylphenyl)pyridine-3,4-diamine, also known by its CAS number 1038315-36-4, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

This compound is characterized by its pyridine ring structure substituted with an amine group and a para-methylphenyl group. This unique structure contributes to its reactivity and interaction with biological targets.

The mechanism of action of this compound primarily involves its ability to modulate various biochemical pathways. The presence of the pyridine ring allows for interaction with enzyme active sites, potentially influencing enzymatic activity and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It can interact with receptors, altering their activity and affecting downstream signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Neuroprotective Effects : Similar compounds have shown promise in neuromuscular disorders, suggesting potential applications in treating conditions like Lambert-Eaton Myasthenic Syndrome (LEMS).

Case Studies

A number of studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives similar to this compound. Results indicated significant inhibition zones against pathogenic bacteria, with some derivatives displaying MIC values as low as 0.22 μg/mL .
  • Anti-inflammatory Research : In a study assessing anti-inflammatory effects through COX-1/COX-2 inhibition analysis, derivatives exhibited promising results in reducing inflammation in animal models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
NeuroprotectivePotential use in neuromuscular disorders

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.